molecular formula C17H14N2O4S B5179270 ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate

ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate

Cat. No. B5179270
M. Wt: 342.4 g/mol
InChI Key: YEXBVCKKJUGVRS-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate, also known as ETPB, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. ETPB is a pyrazolidinylbenzoate derivative that has been shown to exhibit anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate is not fully understood. However, it has been suggested that ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to be involved in the inflammatory response.
Biochemical and Physiological Effects:
ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the serum and synovial fluid of rats with adjuvant-induced arthritis. ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate has also been shown to reduce the levels of prostaglandin E2 (PGE2) in the synovial fluid of rats with carrageenan-induced arthritis. In addition, ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate in lab experiments is its potential therapeutic applications in various scientific research fields. ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate has also been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy. However, one of the limitations of using ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate in humans.

Future Directions

There are several future directions for the research on ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate. One direction is to further investigate the mechanism of action of ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate and its potential therapeutic applications in various scientific research fields. Another direction is to develop more efficient and cost-effective synthesis methods for ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate. Furthermore, future studies should focus on the safety and efficacy of ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate in humans, as well as its potential drug interactions with other medications.

Synthesis Methods

Ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate can be synthesized using a multi-step process. The first step involves the condensation of 2-thiophenecarboxaldehyde with ethyl acetoacetate to form 4-(2-thienylmethylene)-2-oxobutanoic acid ethyl ester. The second step involves the cyclization of the ethyl ester with hydrazine hydrate in the presence of acetic acid to form 4-(2-thienylmethylene)-3,5-dioxopyrazolidine. The final step involves the esterification of the pyrazolidine with 4-hydroxybenzoic acid ethyl ester in the presence of sulfuric acid to form ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate.

Scientific Research Applications

Ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate has also been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

ethyl 4-[(4Z)-3,5-dioxo-4-(thiophen-2-ylmethylidene)pyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-2-23-17(22)11-5-7-12(8-6-11)19-16(21)14(15(20)18-19)10-13-4-3-9-24-13/h3-10H,2H2,1H3,(H,18,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXBVCKKJUGVRS-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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